N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
The compound N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a structurally complex oxalamide derivative. Its core consists of an oxalyl diamide linker, with two distinct substituents:
- N1: A piperidin-4-ylmethyl group substituted with a 2-(methylthio)benzyl moiety.
- N2: A 4-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl group, a bicyclic system with a tetrahydroquinoline scaffold fused to a pyrrolidone ring. This moiety is often associated with CNS activity due to its resemblance to neuroactive alkaloids .
The oxalamide linker provides hydrogen-bonding capacity, which may enhance target binding specificity.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-35-23-5-3-2-4-21(23)17-30-11-8-18(9-12-30)16-28-26(33)27(34)29-22-14-19-6-7-24(32)31-13-10-20(15-22)25(19)31/h2-5,14-15,18H,6-13,16-17H2,1H3,(H,28,33)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEOCBRPLOAKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a novel derivative and its interaction with specific biological targets is still under investigation.
Mode of Action
It is believed to interact with its targets through the formation of hydrogen bonds, as suggested by docking results. The compound’s interaction with its targets may lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound has shown significant abts and antitumor activity, suggesting that it may affect pathways related to oxidative stress and cell proliferation.
Pharmacokinetics
The compound’s solubility, stability, and reactivity suggest that it may have favorable bioavailability.
Result of Action
The compound has demonstrated significant ABTS and antitumor activity. This suggests that the compound’s action may result in the reduction of oxidative stress and inhibition of tumor cell proliferation.
Biological Activity
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that may be beneficial in medical research and drug development.
The compound has the following chemical characteristics:
- CAS Number : 1235390-83-6
- Molecular Formula : C21H27N3O2S
- Molecular Weight : 417.6 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticonvulsant Activity : Some derivatives have shown effectiveness in models of seizure activity, indicating potential for treating epilepsy .
- Antidepressant and Anxiolytic Effects : Compounds with similar structural motifs have demonstrated both antidepressant and anxiolytic properties in animal models .
- Enzyme Inhibition : The compound may inhibit certain metabolic enzymes, which could be relevant for treating conditions like Alzheimer's disease .
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes in the body. It may function as a modulator of neurotransmitter systems or as an inhibitor of key metabolic pathways.
Anticonvulsant Studies
A study involving N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant activity with effective doses lower than traditional treatments like phenobarbital . This suggests that similar compounds could be explored for their anticonvulsant properties.
Antidepressant Activity
Research has indicated that certain benzyl-substituted compounds exhibit dual effects on the central nervous system (CNS), showing both stimulation and depression depending on the specific structure of the compound . This duality may be relevant for developing new antidepressants.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1235390-83-6 |
| Molecular Formula | C21H27N3O2S |
| Molecular Weight | 417.6 g/mol |
| Anticonvulsant ED50 | 13–21 mg/kg |
| Antidepressant ED50 | Varies by compound |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule:
Functional Implications of Structural Differences
- Piperidine Substitution: The methylthio-benzyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration for CNS targets . Sulfonyl groups can engage in hydrogen bonding or ionic interactions, altering target selectivity compared to hydrophobic methylthio .
- Pyrroloquinolinone Modifications: The 4-oxo group in the target compound and may stabilize a keto-enol tautomer, influencing electronic properties and binding to enzymes like kinases or proteases.
Linker Chemistry :
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine and pyrroloquinoline intermediates. Key steps include:
- Amide Coupling: Use oxalyl chloride or EDC/HOBT for activating the oxalamide linkage. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are optimal for coupling efficiency .
- Piperidine Functionalization: Introduce the 2-(methylthio)benzyl group via nucleophilic substitution or reductive amination under inert atmospheres (argon/nitrogen) .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (2-propanol/water mixtures) to isolate the final product .
Critical Variables:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (coupling) | Higher temps risk decomposition |
| Solvent | Anhydrous DCM/DMF | Prevents hydrolysis of intermediates |
| Catalyst | Pd(OAc)₂ for cross-coupling | Enhances regioselectivity |
Advanced: How can conflicting crystallographic and NMR data be resolved during structural confirmation?
Answer:
Discrepancies between X-ray crystallography (e.g., SHELXL refinement ) and NMR results often arise from dynamic conformations or crystal packing effects. Methodological solutions include:
- Multi-Technique Cross-Validation:
- Compare 2D NMR (COSY, NOESY) with crystallographic torsion angles to identify flexible regions (e.g., piperidine ring puckering) .
- Use variable-temperature NMR to probe conformational exchange broadening .
- Computational Refinement: Apply density functional theory (DFT) to model solution-state conformations and align with experimental NMR shifts .
Example Workflow:
Resolve crystal structure using SHELXL .
Overlay DFT-optimized structure with NMR-derived restraints (e.g., J-couplings).
Adjust dynamic averaging models in software like CNS or PHENIX .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 (to distinguish CH₂/CH₃ groups) and HSQC (for C-H correlations). Key signals include:
- Piperidine methylene protons: δ 2.5–3.5 ppm .
- Pyrroloquinoline carbonyl: δ 170–175 ppm (13C) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI+ or MALDI-TOF (e.g., [M+H]+ ion) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and S-CH₃ vibrations (~650 cm⁻¹) .
Advanced: How can researchers design assays to elucidate the compound’s biological targets?
Answer:
- In Vitro Screening:
- Enzyme Inhibition Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding to kinases or proteases. For example, test inhibition of Factor Xa (similar to pyrroloquinoline derivatives ).
- Receptor Binding: Radiolabeled competitive assays (e.g., [³H]-ligand displacement for GPCRs) .
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the methylthio or oxalamide groups to identify critical pharmacophores .
Key Controls:
- Include positive controls (e.g., known inhibitors) and assess cytotoxicity (MTT assay) to rule off-target effects.
Advanced: What computational approaches predict the compound’s binding mode to therapeutic targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets like GABA receptors or enzymes. Prioritize docking poses with:
- Hydrogen bonds between the oxalamide group and catalytic residues.
- π-π stacking of the pyrroloquinoline ring with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose retention .
Validation:
- Compare predicted binding energies (ΔG) with experimental IC₅₀ values.
Basic: How should researchers address low yields during the final amide coupling step?
Answer:
Low yields (<40%) often stem from poor activation or steric hindrance. Mitigation strategies include:
- Activation Reagent Optimization: Replace DCC with HATU for bulky substrates .
- Solvent Switch: Use DMF instead of THF to enhance solubility of intermediates .
- Stepwise Coupling: First react the piperidine intermediate with oxalyl chloride, then add the pyrroloquinoline amine .
Troubleshooting Table:
| Issue | Solution | Evidence |
|---|---|---|
| Unreacted starting material | Increase reaction time (24–48 hr) | |
| Hydrolysis byproducts | Use molecular sieves (3Å) to scavenge H₂O |
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in HCl/NaOH (0.1 M, 37°C) and monitor degradation via HPLC .
- Oxidative Stress: Treat with H₂O₂ (3%) and analyze by LC-MS for sulfoxide formation at the methylthio group .
- Plasma Stability Assays: Incubate in human plasma (37°C, 24 hr) and quantify parent compound using UPLC-MS/MS .
Key Metrics:
- Half-life (t₁/₂): >6 hr suggests suitability for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
